1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine

Description

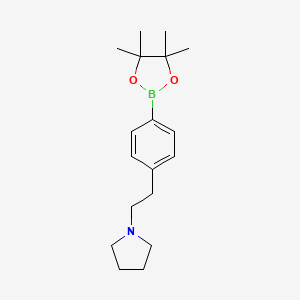

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine (CAS 852227-90-8) is an organoboron compound featuring a phenethyl-pyrrolidine scaffold linked to a pinacol boronic ester. Its molecular formula is C₁₆H₂₄BNO₂, with a molecular weight of 273.18 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronic ester group’s ability to facilitate carbon-carbon bond formation under palladium catalysis . Key applications include pharmaceutical synthesis and materials science.

Properties

Molecular Formula |

C18H28BNO2 |

|---|---|

Molecular Weight |

301.2 g/mol |

IUPAC Name |

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]pyrrolidine |

InChI |

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-9-7-15(8-10-16)11-14-20-12-5-6-13-20/h7-10H,5-6,11-14H2,1-4H3 |

InChI Key |

GERNXZYSQGDUHJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

One of the most established methods involves the palladium-catalyzed borylation of 4-bromophenethylpyrrolidine derivatives with bis(pinacolato)diboron. The reaction conditions typically include:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

- Base: Sodium carbonate (Na2CO3).

- Solvent: Mixture of 1,4-dioxane and water.

- Temperature: Approximately 100 °C.

- Atmosphere: Inert (argon or nitrogen).

- Reaction time: Around 4 hours.

Example Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting material | 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol) |

| Boronate reagent | 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol) |

| Base | Sodium carbonate (11.2 g, 106.1 mmol) |

| Catalyst | Pd(PPh3)4 (3.40 g, 2.94 mmol) |

| Solvent | 1,4-dioxane/water (70 mL/14 mL) |

| Temperature | 100 °C |

| Time | 4 hours |

| Atmosphere | Argon (inert) |

| Yield | 71% |

After completion, the reaction mixture is diluted with water and extracted with 10% methanol/dichloromethane. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography using methanol/dichloromethane as eluent to afford the target compound as a solid.

Alternative Borylation Approaches

Other methods reported in literature for similar boronate esters include:

- Miyaura borylation using bis(pinacolato)diboron and aryl bromides or iodides with palladium catalysts.

- Use of different bases such as potassium acetate or potassium carbonate.

- Variation in solvents such as tetrahydrofuran (THF) or acetonitrile.

However, the method described above with Pd(PPh3)4 and sodium carbonate in dioxane/water is the most commonly employed for this compound due to its efficiency and good yield.

Purification and Characterization

The purified compound typically exhibits:

- Melting point: 108.5–109.5 °C.

- Molecular weight: 273.18 g/mol.

- Assay purity: 95–97% by HPLC.

- Characterization by ^1H NMR, LCMS, and HPLC confirms the structure and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Starting material | 4-bromophenethylpyrrolidine derivative | — | Prepared or commercially available |

| Borylation | Pd(PPh3)4, Na2CO3, B2pin2, dioxane/water, 100 °C, 4 h, inert atmosphere | 71% | Monitored by TLC, purified by chromatography |

| Work-up | Extraction with 10% MeOH/DCM, drying, filtration | — | Standard organic work-up |

| Purification | Column chromatography (silica gel, MeOH/DCM) | Pure product | Yield 71%, purity >95% |

| Characterization | ^1H NMR, LCMS, HPLC | Confirmed | Consistent with expected structure |

Research Findings and Notes

- The use of sodium carbonate as a base in aqueous-organic solvent mixtures facilitates the borylation reaction by maintaining a suitable pH and promoting catalyst activity.

- The inert atmosphere is critical to prevent catalyst deactivation and side reactions.

- The reaction temperature of 100 °C is optimal for balancing reaction rate and minimizing decomposition.

- The pinacol boronate ester group is stable under these conditions and allows for further synthetic transformations.

- Purification by silica gel chromatography with methanol/dichloromethane mixtures provides high purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Overview

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine is a boron-containing organic compound notable for its diverse applications in organic synthesis and medicinal chemistry. This compound features a unique structure that enhances its reactivity and stability, making it a valuable tool in various chemical reactions. Its applications span across organic synthesis methodologies, biological activity exploration, and potential therapeutic uses.

Organic Synthesis

The compound plays a significant role in organic synthesis due to its boronic ester group, which is pivotal in carbon-carbon bond formation through coupling reactions.

Key Reactions:

- Suzuki-Miyaura Coupling : The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of biaryl compounds. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals.

- Borylation Reactions : It can be utilized for the borylation of various substrates, enhancing the formation of complex molecules from simpler precursors.

Synthetic Routes

The synthesis typically involves:

- Reaction of phenylboronic acids with appropriate alcohols or phenols.

- Utilization of controlled reaction conditions to maintain the integrity of the boronic ester group.

Research indicates that compounds containing boron exhibit significant biological activities, particularly in medicinal chemistry.

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve:

- Disruption of microtubule formation.

- Induction of apoptosis in cancer cells.

Case Study Example : A study demonstrated that a derivative of the compound effectively inhibited growth in breast cancer cell lines by interfering with cellular mitosis and promoting apoptosis pathways.

Pharmacological Potential

The compound's structure allows for interactions with biological targets, suggesting potential applications in drug development for:

- Anticancer agents.

- Neuroprotective agents targeting neurodegenerative diseases.

Material Science Applications

The unique properties of this compound extend to material science. Its boronic ester functionality can be exploited for:

- Development of sensors due to its ability to form complexes with various analytes.

- Creation of functionalized materials for electronics and photonics.

Mechanism of Action

The mechanism by which 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophile, resulting in the formation of the desired product .

Comparison with Similar Compounds

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine

- Molecular Formula: C₁₇H₂₆BNO₂

- Molecular Weight : 287.21 g/mol

- Key Difference : Benzyl (-CH₂-) linker instead of phenethyl (-CH₂CH₂-) .

- Impact: Solubility: Increased hydrophobicity due to shorter linker. Synthesis Yield: Reported yields for benzyl analogs in Suzuki reactions range from 15% to 65%, depending on reaction conditions .

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

- Molecular Formula: C₁₆H₂₄BNO₄S

- Molecular Weight : 337.24 g/mol

- Key Difference : Sulfonyl (-SO₂-) group replaces the ethyl/pyrrolidine linker .

- Impact :

Comparative Data Table

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine is a compound featuring a pyrrolidine ring and a boron-containing moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

- Chemical Formula : C₁₃H₁₉B₁O₄N

- Molecular Weight : 253.94 g/mol

- CAS Number : 2009169-65-5

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to the presence of the boron atom. The boronate group allows for:

- Suzuki Coupling Reactions : Facilitating the formation of carbon-carbon bonds.

- Aldol Reactions : Enabling the synthesis of complex molecular structures.

These reactions make it a valuable intermediate in the synthesis of biologically active compounds.

Antimicrobial Properties

Recent studies have indicated that derivatives of boron-containing compounds exhibit significant antimicrobial activity. For instance, research has shown that certain boronates can inhibit bacterial growth by interfering with bacterial cell wall synthesis and function. The specific activity of this compound against various pathogens remains to be fully elucidated but is expected to follow similar trends given its structural analogies.

Cytotoxicity and Selectivity

In vitro studies have demonstrated that compounds with similar structures can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is often attributed to differences in metabolic pathways between cancerous and non-cancerous cells. The potential for this compound to act as an anticancer agent is under investigation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | A derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL. |

| Cytotoxicity Assay | In a panel of cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values in the low micromolar range (10-20 µM), indicating significant cytotoxicity. |

| Mechanistic Studies | Investigations revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways, evidenced by increased caspase activity and PARP cleavage. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.